

# Spectral Analysis of 4-Hydroxyphenylacetone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Hydroxyphenylacetone

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This technical guide provides a comprehensive overview of the spectral data for **4-Hydroxyphenylacetone** (CAS No. 770-39-8), a compound of interest in various research and development fields. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.

## Core Spectral Data

The following tables summarize the key spectral data for **4-Hydroxyphenylacetone**. It is important to note that while efforts have been made to provide comprehensive data, complete spectral assignments and experimental parameters are not always available in the public domain.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the available  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Hydroxyphenylacetone**.

Table 1:  $^1\text{H}$  NMR Spectral Data of **4-Hydroxyphenylacetone**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

Note: Specific, experimentally verified  $^1\text{H}$  NMR chemical shifts, multiplicities, and integrations for **4-Hydroxyphenylacetone** are not readily available in the cited search results. The data often found is for its isomer, 4'-Hydroxyacetophenone.

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **4-Hydroxyphenylacetone**[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	Data not available

Note: While  $^{13}\text{C}$  NMR spectra for **4-Hydroxyphenylacetone** are referenced[\[1\]](#)[\[2\]](#), specific chemical shift assignments are not provided in the search results. Much of the available data pertains to 4'-Hydroxyacetophenone.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data of **4-Hydroxyphenylacetone**[\[3\]](#)

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (Phenol)
~3000	Medium	Aromatic C-H stretch
~2900	Medium	Aliphatic C-H stretch
1706	Strong	C=O stretch (Ketone) <a href="#">[4]</a> <a href="#">[5]</a>
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1230	Strong	C-O stretch (Phenol)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data of **4-Hydroxyphenylacetone**

m/z	Relative Intensity (%)	Assignment
150	Data not available	[M] <sup>+</sup> (Molecular Ion)
Data not available	Data not available	Fragment Ions

Note: A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of **4-Hydroxyphenylacetone** has been reported, which implies the use of Electron Ionization (EI) [6]. However, a detailed mass spectrum with relative intensities of the molecular ion and fragment peaks is not provided in the search results. The molecular weight of **4-Hydroxyphenylacetone** is 150.17 g/mol [2][7][8].

## Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard laboratory practices.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation of **4-Hydroxyphenylacetone**.

Methodology:

- Sample Preparation:
  - Accurately weigh 10-20 mg of high-purity **4-Hydroxyphenylacetone**.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.

- Ensure the sample is fully dissolved; gentle vortexing may be applied.
- Instrumentation:
  - A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
  - The instrument should be equipped with a probe capable of detecting both  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
- Data Acquisition:
  - $^1\text{H}$  NMR:
    - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
    - Acquire the spectrum using a standard single-pulse experiment.
    - Typical parameters include a  $30^\circ$  pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
    - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR:
    - Switch the probe to the  $^{13}\text{C}$  channel and perform tuning and shimming.
    - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
    - Typical parameters include a  $30^\circ$  pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
    - A larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase correct the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) in the  $^1\text{H}$  NMR spectrum to deduce proton coupling information.
- Assign the peaks in both spectra to the corresponding atoms in the **4-Hydroxyphenylacetone** structure.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Hydroxyphenylacetone**.

Methodology:

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind a small amount (1-2 mg) of dry **4-Hydroxyphenylacetone** with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer a portion of the powder into a pellet-forming die.
  - Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrumentation:
  - A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in a sample holder in the spectrometer's beam path.

- Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Analysis:
  - The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C=O, C=C).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Hydroxyphenylacetone**.

Methodology:

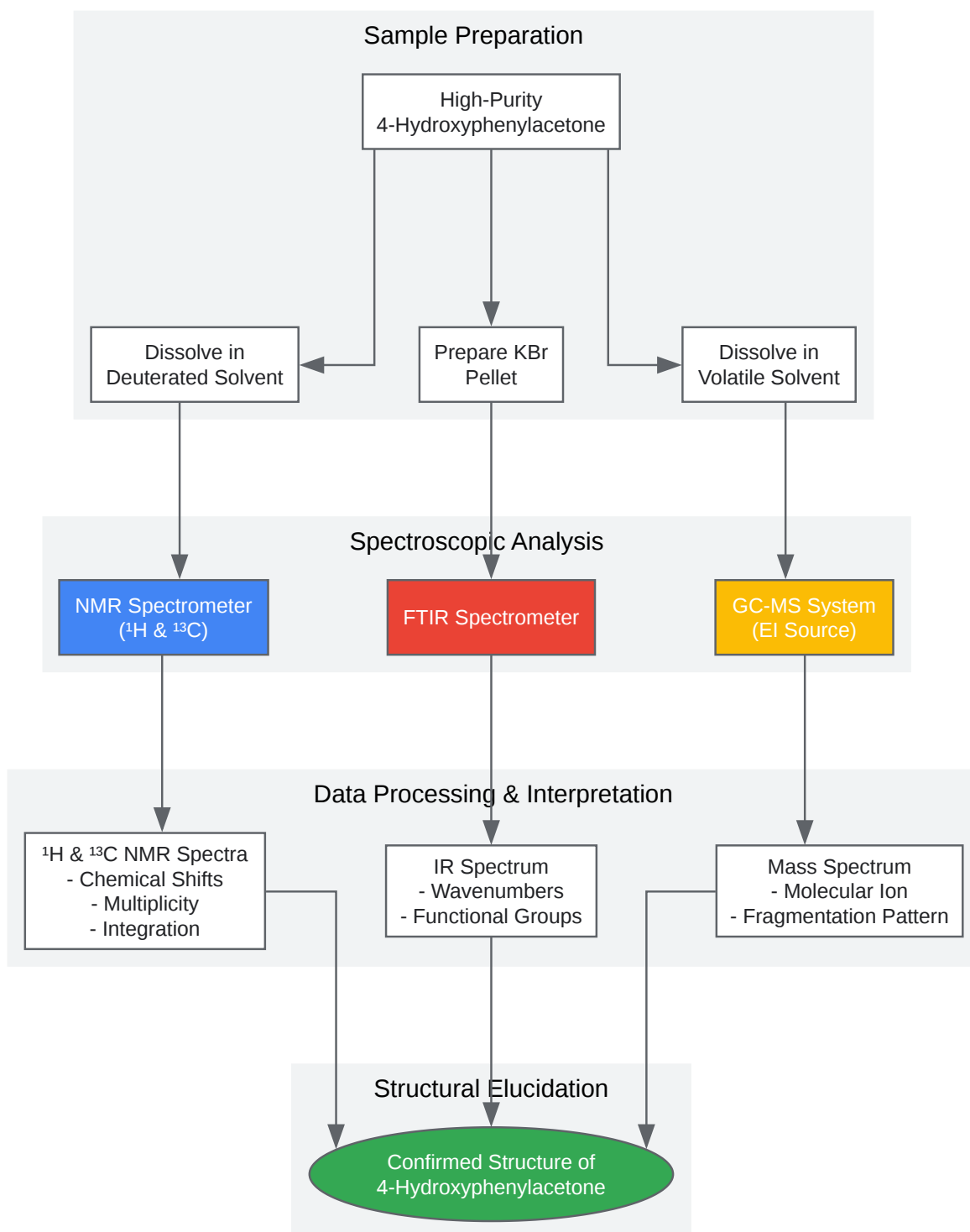
- Sample Introduction and Ionization (Electron Ionization - EI):
  - For a pure solid sample, a direct insertion probe can be used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source. The probe is heated to volatilize the sample.
  - Alternatively, if coupled with Gas Chromatography (GC-MS), the sample is first dissolved in a suitable volatile solvent and injected into the GC. The compound is separated on the GC column and then introduced into the mass spectrometer's ion source.
  - In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which may then undergo fragmentation.
- Instrumentation:
  - A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight).

- Data Acquisition:
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
  - The detector records the abundance of each ion.
  - The spectrum is scanned over a relevant mass range (e.g.,  $m/z$  40-500).
- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$ ), which corresponds to the molecular weight of the compound.
  - Analyze the fragmentation pattern. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of specific neutral fragments, providing clues about the molecule's structure.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **4-Hydroxyphenylacetone**.

## Workflow for Spectral Analysis of 4-Hydroxyphenylacetone



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Workflow for the spectral analysis of **4-Hydroxyphenylacetone**.



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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)